5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide
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Overview
Description
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrazole ring, and a difluorophenoxy group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorophenoxy group: This step usually involves nucleophilic substitution reactions where a difluorophenol derivative reacts with a suitable electrophile.
Formation of the pyrazole ring: This can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling reactions: The final step involves coupling the furan, pyrazole, and difluorophenoxy moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-FURAMIDE
- 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-2-FURAMIDE
Uniqueness
The uniqueness of 5-[(2,4-DIFLUOROPHENOXY)METHYL]-N-METHYL-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17F2N3O3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H17F2N3O3/c1-22(10-13-7-8-21-23(13)2)18(24)17-6-4-14(26-17)11-25-16-5-3-12(19)9-15(16)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
YVRCYONCHCPFQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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